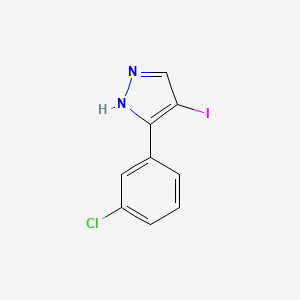

3-(3-Chlorophenyl)-4-iodo-1H-pyrazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H6ClIN2 |

|---|---|

Molecular Weight |

304.51 g/mol |

IUPAC Name |

5-(3-chlorophenyl)-4-iodo-1H-pyrazole |

InChI |

InChI=1S/C9H6ClIN2/c10-7-3-1-2-6(4-7)9-8(11)5-12-13-9/h1-5H,(H,12,13) |

InChI Key |

CDSJFFFKPZZUAH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2=C(C=NN2)I |

Origin of Product |

United States |

Ii. Advanced Synthetic Routes to 3 3 Chlorophenyl 4 Iodo 1h Pyrazole and Its Analogues

Methodologies for the Regioselective Installation of the 4-Iodo Moiety in Pyrazole (B372694) Systems

The introduction of an iodine atom at the C-4 position of the pyrazole ring is a key strategic step, as the iodo-substituent serves as a versatile handle for further functionalization through various cross-coupling reactions. Several methods have been developed to achieve this regioselective iodination.

Electrophilic Iodination Approaches to 4-Iodopyrazoles

Direct electrophilic iodination of the pyrazole ring is a common and effective method for introducing iodine at the C-4 position. The regioselectivity of this reaction is often high due to the electronic properties of the pyrazole ring, which favor substitution at this position. A variety of iodinating agents and conditions have been explored to optimize this transformation.

A green and practical procedure for the regioselective 4-iodination of pyrazoles utilizes a system of iodine and hydrogen peroxide in water. researchgate.net This method is environmentally friendly as it uses water as the solvent and generates water as the only byproduct. researchgate.net Another approach involves the use of ceric ammonium (B1175870) nitrate (B79036) (CAN) as a mild oxidant in the presence of molecular iodine. rsc.orgnih.gov This CAN-mediated iodination has been shown to be highly regioselective for the C-4 position of 1-aryl-3-CF3-1H-pyrazoles. rsc.orgnih.gov

For more challenging substrates, stronger iodinating systems have been developed. For instance, trifluoroperacetic acid-mediated electrophilic iodination allows for the introduction of a large number of iodine atoms into a single molecule, including the synthesis of polyiodo pyrazole compounds. rsc.orgbohrium.com Additionally, cadmium(II) acetate (B1210297) has been shown to mediate the efficient iodination of pyrazole derivatives, with the reaction conditions being optimized to control the extent of iodination. researchgate.net The choice of solvent and the ratio of reagents play a crucial role in these reactions. researchgate.net

| Iodinating System | Substrate Example | Key Features |

| I₂ / H₂O₂ in Water | Differentially substituted pyrazoles | Green, environmentally friendly, good to excellent yields. researchgate.net |

| I₂ / CAN in MeCN | 1-aryl-3-CF3-1H-pyrazoles | Mild oxidant, highly regioselective for C-4. rsc.orgnih.gov |

| Trifluoroperacetic acid / I₂ | Pyrazole substrates | Allows for polyiodination. rsc.orgbohrium.com |

| I₂ / Cadmium(II) acetate | Pyrazoles with N-propargyl groups | Effective for mono- and triiodo-substitution. researchgate.net |

Cyclocondensation Reactions Yielding 4-Iodopyrazole (B32481) Precursors

An alternative to direct iodination of a pre-formed pyrazole ring is the construction of the 4-iodopyrazole core through a cyclocondensation reaction. This approach builds the heterocyclic ring with the iodine atom already in place.

One such strategy involves the electrophilic cyclization of acetylenic hydrazones. The reaction of α,β-acetylenic aldehyde derivatives with phenylhydrazine (B124118) forms the corresponding hydrazone, which, upon treatment with molecular iodine, undergoes an electrophilic cyclization to yield 1-aryl-5-alkyl/aryl-4-iodopyrazoles. metu.edu.tr This method provides a direct route to 4-iodopyrazoles from acyclic precursors. metu.edu.tr

Another innovative approach utilizes propargylamines as starting materials. The reaction of propargylic amines with sodium nitrite (B80452) in acetic acid, mediated by iodine, leads to the formation of 4-iodopyrazole N-oxides in good yields. researchgate.net These N-oxides can then be readily converted to the corresponding pyrazoles by treatment with a reducing agent like phosphorus trichloride. researchgate.net

Strategies for Constructing the 3-(3-Chlorophenyl) Substituent

The installation of the 3-(3-chlorophenyl) group onto the pyrazole ring is another critical step in the synthesis of the target compound. This can be achieved through various modern synthetic methods, including transition metal-catalyzed cross-coupling reactions and direct arylation.

Transition Metal-Catalyzed Cross-Coupling Reactions for Aryl-Pyrazole Bond Formation (e.g., Suzuki, Negishi)

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, and they have been widely applied to the synthesis of aryl-substituted heterocycles. eie.grrhhz.netrsc.orgresearchgate.net The Suzuki-Miyaura coupling, which involves the reaction of an organoboron compound with an organic halide in the presence of a palladium catalyst, is a particularly versatile method. nih.govrhhz.netrsc.orgrsc.org For the synthesis of 3-aryl pyrazoles, a pyrazole derivative bearing a leaving group (such as a halide or triflate) at the 3-position can be coupled with an appropriately substituted arylboronic acid. nih.govrhhz.net

The choice of catalyst, ligand, and reaction conditions is crucial for the success of these coupling reactions, especially when dealing with nitrogen-rich heterocycles which can inhibit the catalyst. nih.gov Precatalyst systems have been developed to overcome these challenges and allow for the efficient coupling of unprotected pyrazole halides. nih.gov Microwave irradiation has also been employed to accelerate Suzuki cross-coupling reactions, leading to shorter reaction times and high yields of 4-aryl pyrazoles. rhhz.net

| Cross-Coupling Reaction | Coupling Partners | Catalyst System | Key Advantages |

| Suzuki-Miyaura | 3-Halopyrazole and (3-Chlorophenyl)boronic acid | Pd precatalysts (e.g., XPhos Pd G2) | Mild conditions, good to excellent yields, applicable to unprotected heterocycles. nih.govrsc.org |

| Suzuki-Miyaura | 4-Iodo-1-methyl-1H-pyrazole and Phenylboronic acid | Pd(PPh₃)₄ | Microwave-promoted, short reaction times. rhhz.net |

Direct Arylation and Functionalization at the 3-Position

Direct C-H arylation has emerged as a more atom- and step-economical alternative to traditional cross-coupling reactions, as it avoids the need for pre-functionalization of the pyrazole ring. nih.govrsc.orgrsc.org However, the C-3 C-H arylation of 1H-pyrazoles has been a significant challenge due to the poor reactivity of this position. nih.govrsc.orgrsc.org

Recently, a practical palladium(II)/phenanthroline catalyst system has been developed for the direct C-3 arylation of indazoles and pyrazoles with aryl iodides or bromides. nih.govrsc.orgrsc.org This protocol operates without the need for silver additives and has been shown to be robust, accommodating a broad range of substrates and coupling partners. nih.govrsc.orgrsc.org The choice of solvent, such as toluene (B28343) or chlorobenzene, is critical for achieving the desired selectivity and reactivity. nih.govrsc.orgrsc.org This methodology allows for the direct installation of the 3-(3-chlorophenyl) substituent onto the pyrazole core.

One-Pot and Multicomponent Synthesis of Substituted Pyrazoles Relevant to 3-(3-Chlorophenyl)-4-iodo-1H-pyrazole

One-pot and multicomponent reactions (MCRs) offer significant advantages in terms of efficiency, atom economy, and operational simplicity by combining multiple synthetic steps into a single operation without the isolation of intermediates. mdpi.comthieme-connect.comijsrch.comjocpr.comacs.orgworldresearchersassociations.com These strategies are highly valuable for the construction of complex molecular scaffolds like polysubstituted pyrazoles. mdpi.combeilstein-journals.orgacs.orgnih.govrsc.org

A variety of MCRs have been developed for the synthesis of the pyrazole core. beilstein-journals.org For instance, an efficient, one-pot, metal-free process for the preparation of 3,5-disubstituted and 3,4,5-trisubstituted pyrazoles involves the condensation of ketones, aldehydes, and hydrazine (B178648) monohydrochloride to form a pyrazoline intermediate, which is then oxidized in situ to the pyrazole. thieme-connect.com Another approach is the one-pot cyclocondensation of 1,3-dicarbonyl compounds with phenyl hydrazines, which can be catalyzed by ionic liquids or natural catalysts under ultrasonication. ijsrch.comjocpr.com

While these methods may not directly yield this compound in a single step, they provide a foundation for the rapid assembly of the substituted pyrazole core. The strategic choice of starting materials in these MCRs could potentially lead to precursors that can be further elaborated to the target molecule. For example, a three-component reaction of an appropriate 1,3-dicarbonyl precursor, hydrazine, and an iodinating agent could be envisioned. The development of such a convergent multicomponent strategy would represent a significant advancement in the synthesis of this class of compounds.

| Reaction Type | Starting Materials | Key Features |

| One-pot condensation/oxidation | Ketones, aldehydes, hydrazine monohydrochloride | Metal-free, multi-gram scale, often chromatography-free. thieme-connect.com |

| One-pot cyclocondensation | 1,3-Dicarbonyls, phenyl hydrazine | Catalyzed by ionic liquids or natural catalysts, environmentally friendly conditions. ijsrch.comjocpr.com |

| Multicomponent reactions | Aldehydes, malononitrile, β-ketoesters, hydrazine | Pot, atom, and step economy (PASE) synthesis, access to highly substituted pyrazoles. mdpi.comnih.gov |

Green Chemistry Principles Applied to the Synthesis of Halogenated Pyrazoles

The synthesis of halogenated pyrazoles, including 4-iodopyrazole derivatives, is progressively incorporating the principles of green chemistry to mitigate environmental impact and enhance efficiency. researchgate.net These approaches focus on reducing hazardous waste, minimizing energy consumption, and utilizing renewable resources and safer solvents. mobt3ath.com Key strategies include the use of alternative energy sources like microwave and ultrasound irradiation, the development of multicomponent reactions (MCRs), and the implementation of solvent-free or aqueous reaction media. researchgate.netrsc.org

Alternative Energy Sources: Microwave and ultrasound-assisted synthesis have emerged as powerful tools in organic chemistry, often leading to dramatically reduced reaction times, increased yields, and improved product selectivity compared to conventional heating methods. researchgate.neteurekaselect.comresearchgate.net Microwave irradiation efficiently heats the reaction mixture by direct interaction with polar molecules, accelerating reaction rates. researchgate.net Ultrasound irradiation promotes reactions through acoustic cavitation, which generates localized high-temperature and high-pressure zones, enhancing mass transfer and reaction kinetics. asianpubs.org These techniques are particularly advantageous for synthesizing pyrazole scaffolds, offering an environmentally friendly alternative by reducing energy consumption and often enabling the use of less solvent. eurekaselect.comrsc.org

Multicomponent Reactions (MCRs): MCRs are highly valued in green synthesis as they combine three or more reactants in a single step to form a complex product, incorporating most or all of the atoms from the starting materials. acs.org This approach adheres to the principles of atom and step economy, reducing the number of synthetic and purification steps, thereby minimizing waste and solvent usage. acs.orgrsc.org The one-pot synthesis of pyranopyrazoles, for example, often involves the condensation of aldehydes, malononitrile, a β-ketoester, and hydrazine hydrate, showcasing the efficiency of MCRs in building complex heterocyclic systems. rsc.orgrsc.org

Greener Solvents and Solvent-Free Conditions: A significant focus of green pyrazole synthesis is the replacement of volatile and toxic organic solvents with more benign alternatives. Water is an ideal green solvent due to its non-toxicity, availability, and safety. mobt3ath.comresearchgate.net Several protocols have been developed for synthesizing pyrazole derivatives in aqueous media, sometimes facilitated by recyclable catalysts like Amberlyst-70. mobt3ath.comresearchgate.net Furthermore, solvent-free reactions, conducted either by grinding reactants together (mechanochemistry) or by using a minimal amount of a recyclable catalyst like tetrabutylammonium (B224687) bromide, represent an even greener approach by eliminating solvent waste entirely. rsc.orgtandfonline.com For instance, the chlorination of pyrazoles has been successfully achieved under solvent-free mechanochemical conditions using trichloroisocyanuric acid. rsc.org

The following table provides a comparative overview of traditional versus green synthetic methods for halogenated pyrazoles.

| Method | Typical Conditions | Advantages | Disadvantages |

| Traditional Synthesis | Reflux in organic solvents (e.g., Toluene, Acetonitrile), strong acids/bases, long reaction times (hours to days). mobt3ath.com | Well-established procedures. | High energy consumption, use of hazardous solvents, often generates significant waste. tandfonline.com |

| Microwave-Assisted | Polar solvents (e.g., Ethanol, DMF), reduced reaction times (minutes). researchgate.net | Rapid heating, shorter reaction times, higher yields, improved selectivity. eurekaselect.com | Requires specialized equipment, potential for localized overheating. |

| Ultrasound-Assisted | Aqueous or organic solvents, room temperature or mild heating, short reaction times (minutes to hours). asianpubs.org | Enhanced reaction rates, milder conditions, suitable for heat-sensitive compounds. rsc.org | Specialized equipment needed, effects can be substrate-dependent. |

| Multicomponent Reactions | One-pot synthesis, often in greener solvents like water or ethanol. acs.org | High atom and step economy, reduced waste, operational simplicity. rsc.org | Optimization can be complex, requires compatible reactivity of all components. |

| Aqueous Media | Water as solvent, often with a recyclable catalyst, room temperature or mild heating. mobt3ath.comresearchgate.net | Environmentally benign, non-toxic, non-flammable, low cost. researchgate.net | Limited solubility for non-polar reactants. |

| Solvent-Free (Mechanochemistry) | Grinding of neat reactants, sometimes with a catalytic amount of a solid reagent. rsc.org | Eliminates solvent waste, high efficiency, rapid reactions. tandfonline.com | Not suitable for all reaction types, scalability can be a challenge. |

Protective Group Chemistry in the Synthesis of N-Substituted 4-Iodopyrazole Derivatives

The synthesis of N-substituted pyrazole derivatives often requires the use of protecting groups to control regioselectivity. The pyrazole ring contains two nitrogen atoms, and direct alkylation or arylation of an N-H pyrazole can lead to a mixture of N1 and N2 isomers, which are often difficult to separate. researchgate.net Protective group strategies are employed to temporarily block one nitrogen atom, directing the substitution to the desired position, after which the protecting group is removed. This is particularly crucial in multi-step syntheses where specific isomers are required for subsequent transformations, such as cross-coupling reactions involving the 4-iodo substituent. arkat-usa.org

Role in Regiocontrol: The primary role of a protecting group in this context is to ensure the regioselective introduction of a substituent at either the N1 or N2 position. researchgate.net For instance, sterically bulky protecting groups can direct incoming electrophiles to the less hindered nitrogen atom. Some protecting groups, like the (2-trimethylsilyl)ethoxymethyl (SEM) group, can even be used to switch reactivity between positions; a "SEM switch" strategy allows for the transposition of the protecting group from one nitrogen to the other, enabling sequential functionalization at otherwise unreactive positions. nih.gov

Common Protecting Groups for Pyrazole Nitrogen:

tert-Butoxycarbonyl (Boc): The Boc group is widely used due to its ease of introduction using Boc anhydride (B1165640) and its straightforward removal under acidic conditions (e.g., trifluoroacetic acid) or specific basic conditions. arkat-usa.orgmdpi.com However, the Boc group can be labile and may not be stable enough for certain reactions, such as those involving organolithium compounds. arkat-usa.orgresearchgate.net

Ethoxyethyl (EtOEt): The EtOEt group is introduced by reacting the pyrazole with ethyl vinyl ether under acidic catalysis. It is stable under various reaction conditions but can be readily removed in acidic aqueous solutions. Its lower boiling point compared to similar acetal-based groups like tetrahydropyranyl (THP) makes it advantageous for removal. arkat-usa.org

Trityl (Tr): The bulky trityl group provides excellent steric hindrance and is typically introduced using trityl chloride. It is cleaved under acidic conditions. It has been employed in the synthesis of N-aryl pyrazoles via Chan-Lam coupling. nih.gov

(2-Trimethylsilyl)ethoxymethyl (SEM): The SEM group is introduced with SEM-Cl and is particularly robust. It is stable to a wide range of conditions but can be removed using fluoride (B91410) sources (e.g., TBAF) or strong acids. Its ability to be transposed between the pyrazole nitrogens makes it a powerful tool for complex syntheses. nih.gov

Benzyl (B1604629) (Bn): The benzyl group is a common protecting group for amines and amides. Cleavage is typically achieved through hydrogenation. nih.gov

The following table summarizes common protecting groups used in pyrazole synthesis.

| Protecting Group | Abbreviation | Introduction Reagent | Cleavage Conditions | Stability/Characteristics |

| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (B1257347) (Boc)₂O | Trifluoroacetic Acid (TFA); NaBH₄ in EtOH. arkat-usa.orgmdpi.com | Acid-labile; may be unstable to strong bases and organometallics. arkat-usa.org |

| Ethoxyethyl | EtOEt | Ethyl vinyl ether, acid catalyst | Dilute aqueous acid (e.g., HCl). arkat-usa.org | Stable to bases, nucleophiles, and organometallic reagents. |

| Trityl | Tr | Trityl chloride (TrCl), base | Mild acidic conditions (e.g., TFA in DCM). nih.gov | Provides significant steric bulk; acid-labile. |

| (2-Trimethylsilyl)ethoxymethyl | SEM | SEM-Cl, base | Fluoride sources (TBAF); strong acid (HCl). nih.gov | Very robust; enables regiochemical transposition ("SEM switch"). nih.gov |

| Benzyl | Bn | Benzyl bromide (BnBr), base | Hydrogenolysis (H₂, Pd/C). nih.gov | Stable to a wide range of non-reductive conditions. |

Spectroscopic Data for this compound Not Available in Publicly Accessible Resources

A comprehensive search for spectroscopic data pertaining to the chemical compound this compound has concluded that detailed experimental values for its characterization are not available in the public domain through standard chemical databases and scientific literature searches.

The request specified a detailed analysis of the compound's spectroscopic profile, including:

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁵N NMR chemical shifts, coupling constants, and data from advanced 2D techniques (HMBC, HSQC, COSY, NOESY, ADEQUATE).

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) analysis of functional group vibrations.

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) for molecular formula confirmation and fragmentation pathway analysis.

Electronic Absorption Spectroscopy: UV-Vis analysis for chromophoric characterization.

Despite extensive searches for synthesis and characterization reports on this compound, no specific datasets corresponding to these analytical techniques were located. While information exists for structurally related pyrazole derivatives—such as various halogenated pyrazoles or different chlorophenyl-substituted pyrazoles—this data cannot be extrapolated to the specific target molecule without introducing scientific inaccuracy.

Consequently, the generation of a scientifically rigorous and accurate article adhering to the requested detailed outline is not possible at this time. The synthesis and/or full spectroscopic characterization of this compound has either not been published in accessible literature or has not been performed.

Below is a table of compounds mentioned in the context of this search for which data is more readily available, to illustrate the specificity of the required information.

Iii. Comprehensive Spectroscopic Characterization of 3 3 Chlorophenyl 4 Iodo 1h Pyrazole

Single-Crystal X-ray Diffraction for Definitive Solid-State Structural Analysis

A thorough search for crystallographic data of 3-(3-chlorophenyl)-4-iodo-1H-pyrazole did not yield any specific results. While studies on related compounds, such as 4-iodo-1H-pyrazole and various other substituted pyrazoles, have been published, the crystal structure of the title compound has not been reported in the accessible scientific literature. mdpi.comresearchgate.netsemanticscholar.org Therefore, detailed information regarding its crystal system, space group, unit cell dimensions, and key intramolecular bond lengths and angles, which are typically determined through single-crystal X-ray diffraction, is not available.

Gas-Phase Microwave Spectroscopy for Precise Molecular Geometry

Similarly, a search for gas-phase microwave spectroscopy studies on this compound returned no specific findings. This analytical technique is instrumental in determining the precise molecular geometry, rotational constants, and dipole moment of a molecule in the gas phase. While research has been conducted on the microwave spectroscopy of related molecules like 4-iodopyrazole (B32481) to explore its halogen bonding properties, no such analysis has been published for this compound. nih.govresearchgate.net Consequently, experimental data on its gas-phase structure and rotational constants remain undetermined.

Iv. Advanced Computational and Theoretical Studies on 3 3 Chlorophenyl 4 Iodo 1h Pyrazole

Density Functional Theory (DFT) for Electronic Structure, Reactivity, and Spectroscopic Parameter Prediction

Density Functional Theory (DFT) has become a important tool in computational chemistry for investigating the electronic structure and properties of molecules like 3-(3-Chlorophenyl)-4-iodo-1H-pyrazole. eurasianjournals.com By calculating the electron density, DFT methods can predict a range of molecular properties, including optimized geometry, electronic energies, and spectroscopic parameters.

Key insights from DFT studies on similar pyrazole (B372694) derivatives include the determination of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a crucial indicator of a molecule's chemical reactivity and kinetic stability. researchgate.netnih.gov For instance, a smaller HOMO-LUMO gap suggests higher polarizability and greater chemical reactivity. nih.gov In related chlorophenyl-containing heterocyclic compounds, DFT calculations have been employed to determine this energy gap, providing insights into their electronic behavior. researchgate.netresearchgate.net

Furthermore, DFT is utilized to generate Molecular Electrostatic Potential (MESP) maps, which illustrate the charge distribution within a molecule. chemrxiv.org These maps are invaluable for identifying electron-rich (nucleophilic) and electron-deficient (electrophilic) regions, thereby predicting sites susceptible to various chemical reactions. researchgate.netrsc.org For pyrazole derivatives, MESP analysis can highlight the negative potential around the nitrogen atoms, indicating their propensity to act as hydrogen bond acceptors. researchgate.net

DFT calculations are also instrumental in predicting vibrational spectra (infrared and Raman). researchgate.net By calculating the harmonic vibrational frequencies, theoretical spectra can be generated and compared with experimental data to confirm the molecular structure and assign specific vibrational modes to different functional groups. mdpi.comnih.govmdpi.comsemanticscholar.org While specific DFT data for this compound is not abundant in the cited literature, the principles and applications of DFT to similar pyrazole systems provide a robust framework for its theoretical investigation. eurjchem.com

Table 1: Representative DFT-Calculated Electronic Properties of Substituted Pyrazole Analogs

| Compound | Method/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|---|

| 5-(4-Chlorophenyl)-1H-tetrazole | B3LYP/6-311++G(d,p) | - | - | - |

| 3-Methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine | B3LYP/TZVP | - | - | - |

| Pyrazole-thiophene-based amides | PBE0-D3BJ/def2-TZVP | - | - | 4.93 - 5.07 |

Note: This table is illustrative and compiles data from studies on various pyrazole derivatives to demonstrate the type of information obtained from DFT calculations. Specific values for this compound would require dedicated calculations.

Molecular Docking and Dynamics Simulations for Ligand-Biomolecule Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction between a small molecule (ligand), such as this compound, and a biological macromolecule, typically a protein. These methods are fundamental in drug discovery and design. eurasianjournals.com

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. researchgate.net The process involves sampling a multitude of conformations and orientations of the ligand within the protein's active site and scoring them based on their binding affinity. Studies on various pyrazole derivatives have demonstrated their potential to inhibit a range of protein targets, including kinases and enzymes implicated in cancer. kfupm.edu.saresearchgate.netrsc.orgekb.egscispace.comnih.gov For example, docking studies of chlorophenyl-substituted pyrazoles have revealed their potential as inhibitors of receptor tyrosine kinases by identifying key hydrogen bonding and hydrophobic interactions within the active site. rsc.org These studies provide a theoretical framework for understanding the structure-activity relationships of pyrazole-based compounds and for designing new, more potent inhibitors. nih.govresearchgate.net

Following molecular docking, molecular dynamics simulations can be employed to study the dynamic behavior of the ligand-protein complex over time. nih.gov MD simulations provide insights into the stability of the docked pose, the flexibility of the ligand and protein, and the energetic contributions of various interactions. researchgate.net By simulating the movements of atoms and molecules, MD can confirm the stability of key interactions observed in docking studies and reveal conformational changes that may occur upon ligand binding. nih.gov While specific docking and MD studies on this compound are not detailed in the provided search results, the extensive research on analogous pyrazole derivatives suggests its potential as a scaffold for developing targeted therapeutics. kfupm.edu.sa

Table 2: Examples of Protein Targets for Docking Studies of Pyrazole Derivatives

| Pyrazole Derivative Type | Protein Target | Therapeutic Area |

|---|---|---|

| Pyrazole-containing imides | Heat Shock Protein 90α (Hsp90α) | Cancer |

| 1,3,5-Trisubstituted-1H-pyrazoles | Bcl-2 | Cancer |

| Pyrazole-benzimidazolone hybrids | 4-Hydroxyphenylpyruvate dioxygenase (HPPD) | Tyrosinemia |

This table provides examples of protein targets that have been investigated in docking studies with various pyrazole derivatives, illustrating the broad therapeutic potential of this class of compounds.

Quantum Chemical Topology Approaches (e.g., Atoms in Molecules, Non-covalent Interactions) for Intermolecular Bonding Analysis

Quantum Chemical Topology (QCT) offers a profound method for analyzing the electron density of a molecule to characterize chemical bonding, particularly weak non-covalent interactions (NCIs). researchgate.netresearchgate.net Two prominent QCT methods are the Quantum Theory of Atoms in Molecules (QTAIM) and the Non-Covalent Interaction (NCI) index.

QTAIM, developed by Richard Bader, partitions the electron density of a molecule into atomic basins. The analysis of critical points in the electron density provides a rigorous definition of atoms, bonds, and molecular structure. For intermolecular interactions, the presence of a bond critical point (BCP) between two atoms is an indicator of an interaction. The properties at the BCP, such as the electron density and its Laplacian, can be used to characterize the strength and nature of the interaction (e.g., hydrogen bonds, halogen bonds, van der Waals interactions). nih.gov

The NCI index is a more recent development that is particularly useful for visualizing weak non-covalent interactions in three-dimensional space. rsc.orggithub.io NCI plots are generated based on the electron density and its reduced density gradient. These plots reveal surfaces corresponding to different types of interactions, with the color of the surface indicating the nature of the interaction: blue for strong attractive interactions (like hydrogen bonds), green for weak van der Waals interactions, and red for repulsive steric clashes. researchgate.netscispace.com

Relativistic and Non-Relativistic Calculations for NMR Chemical Shifts of Heavy Atoms (e.g., Iodine)

Predicting the Nuclear Magnetic Resonance (NMR) chemical shifts of molecules containing heavy atoms like iodine requires sophisticated computational methods that account for relativistic effects. researchgate.netmdpi.com For lighter elements, non-relativistic methods like the Gauge-Including Atomic Orbital (GIAO) approach are often sufficient for accurate predictions of chemical shifts. rsc.orgresearchgate.net However, for heavy elements, the high velocity of core electrons necessitates the inclusion of relativistic corrections to the calculations. researchgate.net

The primary relativistic effect influencing NMR chemical shifts is spin-orbit coupling. mdpi.com This interaction between the electron's spin and its orbital motion can have a significant impact on the shielding of nuclei, particularly those in close proximity to a heavy atom (the Heavy Atom on Light Atom or HALA effect). researchgate.net For iodinated compounds, these effects can be substantial and can lead to significant deviations from chemical shifts predicted by non-relativistic methods. mdpi.com

Computational approaches that incorporate relativistic effects, such as the Zeroth-Order Regular Approximation (ZORA), are employed to accurately calculate the NMR parameters of heavy-atom-containing molecules. researchgate.net Studies on iodopyrazoles have highlighted the importance of using such relativistic methods to obtain theoretical chemical shifts that are in good agreement with experimental data. researchgate.net These calculations not only help in the assignment of complex NMR spectra but also provide a deeper understanding of the electronic structure around the heavy atom. While specific calculated NMR data for this compound is not available in the cited literature, the established methodologies for calculating NMR chemical shifts of iodinated pyrazoles are directly applicable. researchgate.netnih.gov The 127I nucleus itself is quadrupolar and yields very broad signals, making its direct observation in high-resolution NMR challenging. mdpi.com Therefore, computational studies are particularly valuable for understanding the electronic environment of the iodine atom.

Table 3: Comparison of Theoretical Approaches for NMR Chemical Shift Calculations

| Calculation Type | Key Features | Applicability |

|---|---|---|

| Non-Relativistic (e.g., GIAO) | Computationally less expensive. | Suitable for molecules containing light atoms (e.g., H, C, N, O). |

| Relativistic (e.g., ZORA) | Incorporates effects like spin-orbit coupling. | Essential for accurate prediction of NMR chemical shifts in molecules with heavy atoms (e.g., Br, I). |

Theoretical Insights into Tautomeric Equilibria and Proton Transfer Mechanisms in Pyrazole Systems

Pyrazole and its derivatives can exist in different tautomeric forms due to the migration of a proton between the two nitrogen atoms of the pyrazole ring. nih.gov For an unsymmetrically substituted pyrazole like this compound, two tautomers are possible: this compound and 5-(3-Chlorophenyl)-4-iodo-1H-pyrazole. Understanding the relative stability of these tautomers and the energy barrier for the proton transfer between them is crucial, as the predominant tautomer will dictate the molecule's chemical and biological properties. fu-berlin.demdpi.com

Theoretical calculations, particularly DFT, are extensively used to investigate tautomeric equilibria. researchgate.netmdpi.comnih.gov By calculating the relative energies of the different tautomeric forms, the equilibrium constant can be predicted. For 3(5)-phenylpyrazoles, studies have shown that the 3-phenyl tautomer is generally the more stable form, both in solution and in the solid state. fu-berlin.de This preference can be attributed to electronic and steric factors. fu-berlin.de

The mechanism of proton transfer in pyrazole systems can be either intramolecular or intermolecular. Theoretical studies have indicated that the energy barrier for intramolecular proton transfer is significantly high (around 50 kcal/mol). nih.gov In contrast, intermolecular proton transfer, which can be mediated by solvent molecules or occur through self-association of pyrazole molecules into dimers or trimers, has a much lower activation energy (10-14 kcal/mol). nih.gov This suggests that in condensed phases, proton exchange is more likely to occur via an intermolecular pathway. fu-berlin.de While specific calculations for the tautomeric equilibrium and proton transfer mechanism of this compound are not explicitly detailed in the search results, the extensive theoretical work on related pyrazole systems provides a solid foundation for understanding its behavior. nih.govnih.gov

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 5-(3-Chlorophenyl)-4-iodo-1H-pyrazole |

| 3(5)-phenylpyrazoles |

| 5-(4-Chlorophenyl)-1H-tetrazole |

| 3-Methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine |

| Pyrazole-thiophene-based amides |

| C-acylated pyrazoles |

| Pyrazole-containing imides |

| 1,3,5-Trisubstituted-1H-pyrazoles |

| Pyrazole-benzimidazolone hybrids |

V. Chemical Reactivity and Synthetic Transformations of 3 3 Chlorophenyl 4 Iodo 1h Pyrazole

Selective Cross-Coupling Reactions at the 4-Iodo Position (e.g., Sonogashira, Suzuki, Negishi)

The 4-iodo substituent of 3-(3-Chlorophenyl)-4-iodo-1H-pyrazole is a prime site for the formation of new carbon-carbon bonds through various palladium-catalyzed cross-coupling reactions. These reactions are highly valued for their efficiency and broad substrate scope, allowing for the introduction of a wide array of functional groups at the C4 position of the pyrazole (B372694) core.

Sonogashira Coupling: This reaction facilitates the coupling of terminal alkynes with aryl or vinyl halides. wikipedia.org For 4-iodopyrazoles, the Sonogashira coupling is a powerful tool for introducing alkynyl moieties. The reaction is typically catalyzed by a palladium complex, such as Pd(PPh₃)₂Cl₂, in the presence of a copper(I) co-catalyst (e.g., CuI) and an amine base like triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA). gold-chemistry.orgorganic-chemistry.orglibretexts.org The reaction proceeds under mild conditions and demonstrates good tolerance to various functional groups on both the pyrazole and the alkyne.

A representative Sonogashira coupling reaction involving a 4-iodopyrazole (B32481) is depicted below:

Reactants: 4-Iodopyrazole derivative, terminal alkyne

Catalyst: Pd(PPh₃)₂Cl₂

Co-catalyst: CuI

Base: Triethylamine (TEA)

Solvent: THF or DMF

| Catalyst System | Alkyne Partner | Product | Yield (%) | Reference |

| Pd(PPh₃)₂Cl₂ / CuI / TEA | Phenylacetylene | 4-(Phenylethynyl)pyrazole derivative | High | gold-chemistry.org |

| Pd(PPh₃)₄ / CuI / Et₃N | Propargyl alcohol | 4-(3-Hydroxyprop-1-yn-1-yl)pyrazole derivative | Good | gold-chemistry.org |

Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organoboron compound (boronic acid or boronic ester) and an organic halide. nih.gov This reaction is widely employed to introduce aryl, heteroaryl, or vinyl substituents at the 4-position of the pyrazole ring. rhhz.net A variety of palladium catalysts, such as Pd(PPh₃)₄ or PdCl₂(dppf), in the presence of a base like sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃), are effective for this transformation. rhhz.netacs.orgresearchgate.net

The general conditions for a Suzuki-Miyaura coupling of a 4-iodopyrazole are as follows:

Reactants: 4-Iodopyrazole derivative, Arylboronic acid

Catalyst: Pd(PPh₃)₄

Base: Cs₂CO₃

Solvent: DME/H₂O

| Catalyst | Boronic Acid | Product | Yield (%) | Reference |

| Pd(PPh₃)₄ | Phenylboronic acid | 4-Phenylpyrazole derivative | 95 | rhhz.net |

| Pd(PPh₃)₄ | 4-Methoxyphenylboronic acid | 4-(4-Methoxyphenyl)pyrazole derivative | 92 | rhhz.net |

| PdCl₂(dppf) | Thiophen-2-ylboronic acid | 4-(Thiophen-2-yl)pyrazole derivative | Moderate | researchgate.net |

Negishi Coupling: The Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. chem-station.comuni-muenchen.de This reaction offers a powerful alternative for C-C bond formation, particularly when other methods may be less effective. Organozinc reagents are generally prepared from the corresponding organolithium or Grignard reagents by transmetalation with a zinc salt (e.g., ZnCl₂). chem-station.comnih.govresearchgate.net The Negishi coupling is known for its high functional group tolerance and reactivity. organic-chemistry.org While specific examples for this compound are not extensively documented, the general applicability of this reaction to aryl iodides suggests its feasibility.

Functionalization and Derivatization of the Pyrazole Ring and Phenyl Substituent

Beyond the versatile cross-coupling at the 4-position, both the pyrazole ring and the 3-(3-chlorophenyl) substituent of the title compound can undergo further functionalization.

Pyrazole Ring Functionalization: The pyrazole ring itself is amenable to various derivatizations. For instance, the nitrogen atoms can be alkylated or acylated. nih.gov Furthermore, pyrazole-4-carbaldehydes, which can be synthesized from 4-iodopyrazoles via a lithium-halogen exchange followed by quenching with DMF, are valuable intermediates for a wide range of transformations. researchgate.netsemanticscholar.orgresearchgate.netekb.eg These aldehydes can be converted into oximes, hydrazones, or condensed with active methylene (B1212753) compounds to construct new heterocyclic rings. nih.gov Additionally, direct C-H functionalization at the C5 position of the pyrazole ring is possible under specific catalytic conditions, although this can be challenging in the presence of the more reactive C-I bond at the C4 position. researchgate.netresearchgate.net

Phenyl Substituent Functionalization: The 3-(3-chlorophenyl) group can also be modified, although this is generally less straightforward than reactions at the 4-iodo position. Electrophilic aromatic substitution on the phenyl ring is possible, but the directing effects of the pyrazole ring and the chloro substituent must be considered. The pyrazole ring is generally considered an electron-withdrawing group, which would direct incoming electrophiles to the meta-positions of the phenyl ring. However, the chloro group is an ortho, para-director. The interplay of these directing effects can lead to a mixture of products. More controlled functionalization can be achieved through directed ortho-metalation (DoM) if a suitable directing group is present on the phenyl ring, although the chloro-substituent itself is not a strong directing group for this purpose.

Homocoupling Reactions of 4-Iodopyrazoles

In the absence of a suitable cross-coupling partner, 4-iodopyrazoles can undergo homocoupling reactions to form 4,4'-bipyrazoles. These reactions are typically promoted by palladium or copper catalysts. The Ullmann reaction, which involves the copper-mediated coupling of two aryl halides, is a classic method for the synthesis of biaryls and can be applied to the synthesis of bipyrazoles. organic-chemistry.orgnih.govmdpi.com Palladium-catalyzed homocoupling can also occur as a side reaction during cross-coupling reactions, particularly under conditions that favor reductive elimination from a diorganopalladium(II) intermediate.

Mechanistic Studies of Halogenated Pyrazole Transformations

The mechanism of palladium-catalyzed cross-coupling reactions involving halogenated pyrazoles follows the general catalytic cycle of oxidative addition, transmetalation, and reductive elimination.

In the Suzuki-Miyaura reaction , a significant side reaction that can occur with 4-iodopyrazoles is dehalogenation, leading to the formation of the corresponding 4-unsubstituted pyrazole. acs.orgresearchgate.netnih.gov Studies have shown that bromo and chloro derivatives are often superior to iodopyrazoles in Suzuki-Miyaura reactions due to a reduced propensity for dehalogenation. acs.orgresearchgate.netnih.gov The mechanism of dehalogenation is thought to involve the protonolysis of the organopalladium intermediate before it can undergo transmetalation.

The Sonogashira coupling mechanism involves two interconnected catalytic cycles: a palladium cycle and a copper cycle. wikipedia.org The palladium cycle is similar to that of other cross-coupling reactions, while the copper cycle facilitates the formation of a copper acetylide, which then undergoes transmetalation with the organopalladium intermediate.

Ring Annulation and Fusion Strategies Involving the Pyrazole Moiety

This compound is a valuable precursor for the synthesis of fused heterocyclic systems, where the pyrazole ring is annulated with another ring. The functional groups introduced at the 4-position via cross-coupling reactions can be designed to undergo subsequent intramolecular cyclization reactions.

For example, a 4-alkenyl-substituted pyrazole, obtained via a Suzuki or Stille coupling, could potentially undergo an intramolecular Heck reaction to form a fused ring system. wikipedia.orgnih.govprinceton.edu Similarly, if a suitable amino or hydroxyl group is introduced on a substituent at the 4-position, it can be used to construct fused pyridines, pyrimidines, or other heterocyclic rings. researchgate.netnih.govnih.govmdpi.comnih.govnih.govrsc.orgresearchgate.net For instance, condensation of a 4-amino-substituted pyrazole with a 1,3-dicarbonyl compound can lead to the formation of a pyrazolo[3,4-b]pyridine ring. The synthesis of pyrazolo[3,4-d]pyridazines and pyrazolo[4,3-c]pyridines has also been reported through various cyclization strategies starting from appropriately functionalized pyrazoles. researchgate.netresearchgate.netresearchgate.net

| Fused Heterocycle | Synthetic Strategy | Reference |

| Pyrazolo[3,4-b]pyridine | Condensation of 4-aminopyrazole with 1,3-dicarbonyls | mdpi.com |

| Pyrazolo[3,4-d]pyrimidine | Cyclization of 4-aminopyrazole-5-carboxamide | nih.govnih.gov |

| Pyrazolo[3,4-d]pyridazine | Cyclization of 4-formylpyrazole with hydrazine (B178648) | researchgate.netresearchgate.net |

| Pyrazolo[4,3-c]pyridine | Intramolecular cyclization of functionalized pyrazoles | researchgate.net |

Vi. Applications of 3 3 Chlorophenyl 4 Iodo 1h Pyrazole in Advanced Functional Materials

Design and Development of Luminescent Materials and Organic Electronics

The inherent luminescent potential of the pyrazole (B372694) core, modulated by the attached functional groups, makes 3-(3-Chlorophenyl)-4-iodo-1H-pyrazole a promising candidate for the development of new light-emitting materials and components for organic electronic devices.

While specific studies detailing the Aggregation-Induced Emission (AIE) properties of this compound are not extensively documented in publicly available research, the broader class of pyrazole derivatives has been investigated for AIE phenomena. AIE is a photophysical effect where non-emissive or weakly emissive molecules in solution become highly luminescent upon aggregation. This property is attributed to the restriction of intramolecular motions in the aggregated state, which blocks non-radiative decay channels and promotes radiative emission. The presence of the bulky chlorophenyl and iodo substituents in this compound could potentially induce AIE characteristics by sterically hindering intermolecular π-π stacking and promoting non-covalent interactions that lead to the restriction of intramolecular rotations in the solid state or in aggregates. Further research is necessary to fully elucidate and characterize the AIE potential of this specific compound.

The ability to form stable and uniform thin films is a critical requirement for the integration of organic materials into optoelectronic devices. Pyrazole derivatives, in general, have been utilized in the fabrication of thin films due to their good thermal stability and processability. The structural features of this compound, including its polarity and potential for intermolecular interactions, would influence its film-forming capabilities. Techniques such as vacuum deposition or solution-based methods like spin-coating could be employed to create thin films of this material. The quality of these films, in terms of morphology and uniformity, would be a key determinant of their performance in devices. The iodine atom also presents a site for further chemical modification, which could be used to tune the material's properties for specific thin-film applications.

Pyrazole-Based Chemosensors for Selective Detection of Metal Ions and Biomolecules

The nitrogen atoms within the pyrazole ring of this compound can act as effective coordination sites for metal ions, making it a valuable scaffold for the design of chemosensors.

Pyrazole derivatives are widely employed in the development of colorimetric and fluorescent chemosensors. The sensing mechanism typically involves the interaction of the analyte (e.g., a metal ion or biomolecule) with the pyrazole-based receptor. This interaction leads to a change in the electronic properties of the molecule, resulting in a detectable change in its absorption (colorimetric) or emission (fluorescent) spectrum. For instance, the binding of a metal ion to the pyrazole nitrogen atoms can alter the intramolecular charge transfer (ICT) characteristics of the molecule, leading to a shift in the absorption or fluorescence wavelength. The selectivity of the sensor is determined by the specific design of the binding pocket and the nature of the interaction with the target analyte.

Chemosensors based on the pyrazole framework have found applications in both environmental and biological monitoring. They can be designed to selectively detect environmentally relevant species such as heavy metal ions in water sources. In a biological context, these sensors can be used to monitor the concentration of essential metal ions or to detect the presence of specific biomolecules within cells or biological fluids. The functional groups on the pyrazole ring play a crucial role in tuning the sensor's properties, such as solubility in aqueous media and cell permeability, to suit the specific application. Although detailed studies on chemosensors derived specifically from this compound are limited, the foundational principles of pyrazole-based sensing suggest its potential as a precursor for developing novel sensors for a range of analytical challenges.

Coordination Polymers and Metal-Organic Frameworks (MOFs) Utilizing Halogenated Pyrazole Ligands

Coordination polymers (CPs) and metal-organic frameworks (MOFs) are classes of crystalline materials formed by the self-assembly of metal ions or clusters with organic ligands. asu.edumdpi.com Pyrazole-based ligands are extensively used in the synthesis of CPs and MOFs due to their robust coordination ability. asu.eduresearchgate.net The introduction of halogen atoms onto the pyrazole scaffold, as in this compound, provides a powerful tool to modulate the structural and functional properties of the resulting materials.

Halogenated pyrazole ligands, including derivatives like this compound, can act as versatile synthons in the self-assembly of CPs and MOFs. rsc.org The nitrogen atoms of the pyrazole ring readily coordinate with a wide variety of transition metals, such as copper, zinc, cobalt, and silver, to form extended networks. asu.edumdpi.com The halogen substituents (chlorine and iodine) influence the electronic properties of the ligand, which in turn affects the coordination geometry and the stability of the resulting framework.

The functional properties of MOFs, such as gas storage, separation, catalysis, and sensing, are intrinsically linked to their structure and the chemical nature of their pores. nih.govscispace.comdigitellinc.com By incorporating ligands like this compound, it is possible to introduce specific functionalities. The electron-rich cavities created by the aromatic rings and the halogen atoms can enhance the adsorption of certain molecules, such as iodine, which is crucial for nuclear waste management. nih.govrsc.org The presence of electron-donating groups on the framework is known to improve the binding and uptake of molecular iodine through charge-transfer interactions. nih.gov

| Feature | Description | Potential Impact of this compound | Reference |

|---|---|---|---|

| Coordination Versatility | Pyrazole's N-donors bind to various metal ions, forming diverse structures. The deprotonated pyrazolide anion can act as a bridging ligand. | Enables the formation of stable, multidimensional frameworks with a range of metal centers. | asu.eduresearchgate.netrsc.org |

| Electronic Tuning | Halogen atoms are electron-withdrawing, modifying the electron density of the pyrazole ring and its coordination strength. | Modulates the electronic properties of the resulting MOF, potentially enhancing catalytic activity or sensing capabilities. | nih.gov |

| Structural Direction | Halogen atoms can participate in secondary halogen bonding (X-bonding), influencing the final network topology and dimensionality. | Provides an additional tool for crystal engineering, allowing for the design of specific network architectures. | mdpi.comresearchgate.net |

| Functional Pores | The introduction of halogens and phenyl rings creates pores with specific chemical environments. | Enhances selectivity for gas adsorption and separation, particularly for polarizable molecules like iodine, due to favorable host-guest interactions. | nih.govrsc.org |

Supramolecular Assembly and Self-Organized Architectures

Supramolecular chemistry involves the study of systems held together by non-covalent interactions. For halogenated pyrazoles like this compound, these interactions are the driving force behind their self-assembly into well-defined, higher-order architectures. researchgate.net The key interactions governing this process are hydrogen bonding and halogen bonding. researchgate.netnih.gov

Hydrogen Bonding: The 1H-pyrazole moiety contains both a hydrogen bond donor (the N-H group) and acceptors (the lone pair on the N2 nitrogen). This allows for the formation of strong N-H···N hydrogen bonds, leading to the assembly of molecules into common motifs such as dimers, trimers, tetramers, and catemers (chains). researchgate.netmdpi.comresearchgate.net The specific motif adopted depends on the steric and electronic effects of the substituents on the pyrazole ring. mdpi.com

Halogen Bonding: Halogen bonding is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site. researchgate.netnih.govfrontiersin.org In this compound, both the iodine and chlorine atoms can act as halogen bond donors. The strength of this interaction generally increases with the polarizability of the halogen atom (I > Br > Cl > F). nih.gov The iodine atom at the 4-position is a particularly effective halogen bond donor. These halogen atoms can interact with Lewis bases, such as the nitrogen atoms of adjacent pyrazole rings, forming C-I···N or C-Cl···N linkages that guide the assembly process. researchgate.net

These self-organized architectures are central to the field of crystal engineering, where the goal is to design solid-state materials with desired properties. nih.gov The directionality and tunable strength of halogen bonds make them a powerful tool for creating functional materials, including liquid crystals and gels. nih.govnih.gov

| Interaction Type | Donor Site | Acceptor Site | Role in Assembly | Reference |

|---|---|---|---|---|

| Hydrogen Bond | N1-H group | N2 atom of an adjacent molecule | Primary interaction forming dimers, trimers, or 1D catemeric chains. | researchgate.netmdpi.comresearchgate.net |

| Halogen Bond (Iodine) | C4-Iodine atom (σ-hole) | N2 atom, Cl atom, or π-system of an adjacent molecule | Highly directional interaction that can link primary motifs into 2D or 3D networks. Strongest halogen bond donor in the molecule. | researchgate.netnih.govnih.gov |

| Halogen Bond (Chlorine) | C-Chlorine atom (σ-hole) | N2 atom or other Lewis basic sites | Weaker than the iodine-mediated halogen bond but can contribute to the stability and specificity of the final architecture. | nih.govfrontiersin.org |

| π-π Stacking | 3-Chlorophenyl ring | 3-Chlorophenyl ring or pyrazole ring of an adjacent molecule | Contributes to the stabilization of the crystal packing, particularly in layered structures. | nih.gov |

Vii. Mechanistic Biological Activity Research Involving 3 3 Chlorophenyl 4 Iodo 1h Pyrazole Analogues

In Vitro Molecular and Cellular Target Engagement Studies

The interaction of 3-(3-Chlorophenyl)-4-iodo-1H-pyrazole analogues with specific molecular targets is a key area of research to understand their biological effects. These studies often involve assessing their ability to modulate the function of enzymes and interact with essential biomolecules like nucleic acids and proteins.

Pyrazole (B372694) derivatives are known to interact with a variety of enzymes. For instance, a series of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles were synthesized and screened for their potential to inhibit kinases. One compound, in particular, exhibited low micromolar activity against the kinase AKT2/PKBβ, an important enzyme in oncology. nih.gov

In the context of antibacterial research, pyrazole derivatives have been investigated as inhibitors of DNA gyrase, an essential bacterial enzyme involved in DNA replication. nih.govnih.gov Studies on N′-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide analogues, which share a similar halogenated phenylpyrazole core, revealed potent inhibitory activity against Staphylococcus aureus and Bacillus subtilis DNA gyrase. nih.gov The potency of these inhibitors was found to increase with the size of the halogen substituent at the para-position of the phenyl ring (F < Cl < Br ≈ I), suggesting the importance of halogen bonding in the interaction with the enzyme's active site. nih.gov

Furthermore, pyrazole-containing compounds have been identified as inhibitors of MurB, an enzyme crucial for peptidoglycan biosynthesis in bacteria. A series of 3,5-dioxopyrazolidines, including compounds with chlorophenyl substitutions, were found to inhibit MurB from Escherichia coli and Staphylococcus aureus. nih.gov

Analogues of this compound have also been evaluated as inhibitors of cytochrome P450 enzymes, such as CYP121A1 from Mycobacterium tuberculosis, which is essential for the bacterium's viability. nih.govnih.gov In a study of aryl substituted pyrazoles, 4-iodo derivatives displayed significant activity. nih.govnih.gov The binding affinity of these compounds to CYP121A1 suggests an indirect interaction with the heme iron through water molecules, involving key residues such as Thr77, Val78, Val82, Val83, Met86, Ser237, Gln385, and Arg386. nih.gov

| Enzyme Target | Compound Class/Analogue | Key Findings | Reference |

|---|---|---|---|

| Kinases (AKT2/PKBβ) | N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles | Inhibitory activity in the low micromolar range. | nih.gov |

| DNA Gyrase | p-Halogenated phenyl pyrazoles | Potency increases with halogen size (F < Cl < Br ≈ I), suggesting halogen bonding. IC50 values in the low nanomolar range for S. aureus DNA gyrase with bromo and iodo derivatives. | nih.gov |

| MurB | 3,5-Dioxopyrazolidines with chlorophenyl substitutions | Inhibition of E. coli and S. aureus MurB with IC50 values in the micromolar range. | nih.gov |

| CYP121A1 | Aryl substituted pyrazoles with 4-iodo modification | Indirect binding to the active site with KD values in the micromolar range. | nih.govnih.gov |

The interaction of pyrazole derivatives with nucleic acids is often linked to their inhibition of enzymes that process DNA, such as DNA gyrase. nih.gov The inhibitory mechanism involves the binding of these compounds to the enzyme-DNA complex, thereby stabilizing it and preventing DNA replication and transcription. nih.gov Molecular docking studies of pyrazine-bipyrazole-based gold(III) complexes have suggested an intercalative mode of binding with DNA. nih.gov

The binding of pyrazole analogues to proteins is a critical aspect of their mechanism of action. For instance, the interaction of p-halogenated phenyl pyrazoles with DNA gyrase involves the formation of halogen bonds between the halogen atom and the backbone carbonyl oxygen of Ala68 in the GyrA subunit. nih.gov In the case of CYP121A1 inhibitors, the pyrazole core is thought to fit into a channel between helices F and G of the enzyme, with the iodine atom of iodopyrazole analogues projecting towards the active site and interacting with hydrophobic amino acids. nih.gov Computational studies on 3-(4-chlorophenyl)-5-(3-hydroxy-4-ethoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carboxamide have also been conducted to predict its binding affinity to plasma proteins like human serum albumin. ijbiotech.com

Structure-Activity Relationship (SAR) Analysis for Halogenated Pyrazole Scaffolds

The biological activity of pyrazole derivatives is significantly influenced by the nature and position of substituents on both the pyrazole and the phenyl rings. In the case of halogenated pyrazoles, the type of halogen and its location are critical determinants of their potency and selectivity.

For DNA gyrase inhibitors with a halogenated phenyl group, a clear SAR has been established where the inhibitory potency increases with the size of the halogen at the para-position of the phenyl ring, following the trend F < Cl < Br ≈ I. nih.gov This suggests that larger halogens form stronger halogen bonds with the enzyme's active site. nih.gov

In a series of 3-(4-chlorophenyl)-4-substituted pyrazole derivatives evaluated for antifungal and antitubercular activities, the presence of 1,3,4-oxadiazole (B1194373) and 5-pyrazolinone moieties at the 4-position of the pyrazole ring was found to be favorable for activity. nih.gov

The anti-inflammatory activity of pyrazole derivatives is also influenced by their substitution pattern. For example, in a study of new substituted 1-(3-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole derivatives, various heterocyclic systems incorporated at the 4-position of the pyrazole ring resulted in compounds with significant anti-inflammatory activities. researchgate.netresearchgate.net

| Biological Activity | Structural Feature | SAR Findings | Reference |

|---|---|---|---|

| DNA Gyrase Inhibition | Para-halogen on phenyl ring | Potency increases with halogen size: F < Cl < Br ≈ I. | nih.gov |

| Antifungal/Antitubercular | Substitution at 4-position of pyrazole | 1,3,4-Oxadiazole and 5-pyrazolinone moieties enhance activity. | nih.gov |

| Anti-inflammatory | Substitution at 4-position of pyrazole | Incorporation of various heterocyclic systems can lead to significant activity. | researchgate.netresearchgate.net |

Elucidation of Specific Cellular Pathway Modulation (e.g., Apoptosis Induction, Cell Cycle Regulation)

Pyrazole derivatives have been shown to exert their anticancer effects through the modulation of key cellular pathways, including the induction of apoptosis and interference with the cell cycle.

Several studies have demonstrated that pyrazole analogues can induce apoptosis in cancer cells. For example, a series of 1,3-diaryl-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole derivatives were found to trigger apoptosis in triple-negative breast cancer cells through the generation of reactive oxygen species (ROS) and the activation of caspase-3. nih.gov Another study on a novel pyrazole derivative, PTA-1, showed that it induces apoptosis in triple-negative breast cancer cells, as evidenced by phosphatidylserine (B164497) externalization, caspase-3/7 activation, and DNA fragmentation. nih.gov Furthermore, a pyrazolo[3,4-d]pyridazine derivative was found to induce apoptosis in lung cancer cells by disrupting the Bcl-2/Bax expression balance. nih.gov

In addition to inducing apoptosis, pyrazole derivatives can also affect cell cycle progression. The aforementioned 1,3-diaryl-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole derivative was shown to cause cell cycle arrest in the S phase. nih.gov Similarly, the pyrazole derivative PTA-1 was found to arrest cells in the S and G2/M phases of the cell cycle. nih.gov A 3,19-(N-phenyl-3-aryl-pyrazole) acetal (B89532) of andrographolide (B1667393) was also reported to cause G1/M phase arrest in breast cancer cells. preprints.org

Investigations into Anti-inflammatory Mechanisms of Action

The anti-inflammatory properties of pyrazole derivatives are well-documented and are a cornerstone of their therapeutic applications. The primary mechanism of action for many anti-inflammatory pyrazoles is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, which is upregulated at sites of inflammation. nih.gov By inhibiting COX-2, these compounds reduce the production of prostaglandins, which are key mediators of inflammation, pain, and fever. nih.gov

A novel pyrazole derivative, FR140423, was found to be a selective COX-2 inhibitor, being 150 times more selective for COX-2 than COX-1. nih.gov This selectivity is a desirable trait as it is associated with a reduced risk of gastrointestinal side effects that are common with non-selective COX inhibitors. nih.gov The anti-inflammatory effects of FR140423 were demonstrated in carrageenan-induced paw edema and adjuvant arthritis models in rats. nih.gov

In addition to COX inhibition, some pyrazole derivatives may exert their anti-inflammatory effects through other mechanisms. For instance, some analogues have been shown to possess analgesic properties that may be mediated through opioid pathways, as their effects can be blocked by the opioid antagonist naloxone. nih.gov The analgesic activity of certain 3-(chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivatives in the formalin model of tonic pain also suggests an anti-inflammatory profile. mdpi.com

Mechanistic Aspects of Antioxidant Activity

The free radical scavenging activity of pyrazole derivatives has been demonstrated in various in vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. mdpi.com In a study of novel thienyl-pyrazoles, compounds with a 3-chlorophenyl substituent were synthesized and showed excellent DPPH and hydroxyl radical scavenging activities. nih.gov The antioxidant activity of these compounds is thought to be mediated through π-π stacking interactions with antioxidant enzymes like catalase. nih.gov

Furthermore, the antioxidant effects of pyrazole derivatives can be linked to their ability to mitigate oxidative stress within cells. For example, some pyrazole analogues have been shown to inhibit the production of reactive oxygen species (ROS) by enzymes like NADPH oxidase. The induction of apoptosis in cancer cells by certain pyrazole derivatives is also associated with the generation of ROS, suggesting a complex interplay between their antioxidant and pro-oxidant activities depending on the cellular context. nih.gov

Ix. Future Directions and Emerging Research Avenues for 3 3 Chlorophenyl 4 Iodo 1h Pyrazole

Integration of Sustainable Synthesis Methodologies (e.g., Flow Chemistry, Mechanochemistry)

The future synthesis of 3-(3-chlorophenyl)-4-iodo-1H-pyrazole is likely to be shaped by the principles of green chemistry, moving away from traditional batch processing towards more sustainable and efficient methods. researchgate.netthieme-connect.comresearchgate.net

Flow Chemistry: This technique involves performing chemical reactions in a continuous stream through a network of tubes or microreactors. For the synthesis of pyrazole (B372694) derivatives, flow chemistry offers significant advantages, including enhanced reaction speed, improved safety profiles for handling potentially hazardous reagents, and superior scalability. mdpi.comspringerprofessional.deuc.ptegasmoniz.com.pt The multi-step synthesis of this compound could be redesigned into a telescoped flow process, minimizing manual handling and purification of intermediates. This would be particularly advantageous for the iodination step, allowing for precise control over reaction conditions and potentially improving yields and regioselectivity.

Mechanochemistry: This solvent-free approach utilizes mechanical force, such as ball milling, to induce chemical reactions. researchgate.net For the synthesis of pyrazole cores, mechanochemistry has demonstrated the potential for shorter reaction times, higher yields, and the elimination of bulk solvents, contributing to a more environmentally friendly process. researchgate.net The condensation reactions involved in forming the pyrazole ring of the target molecule are well-suited for mechanochemical activation.

A comparative table illustrating the potential advantages of these sustainable methods over conventional batch synthesis for the production of this compound is presented below.

| Parameter | Conventional Batch Synthesis | Flow Chemistry (Projected) | Mechanochemistry (Projected) |

| Reaction Time | Hours to days | Minutes to hours | Minutes to hours |

| Solvent Usage | High | Low to moderate | None to minimal |

| Energy Consumption | High (prolonged heating/cooling) | Moderate (localized heating) | Low |

| Safety | Moderate (handling of bulk reagents) | High (small reaction volumes) | High (contained system) |

| Scalability | Challenging | Straightforward | Moderate |

| Yield | Variable | Potentially higher and more consistent | Potentially higher |

This table presents projected outcomes for the application of flow chemistry and mechanochemistry to the synthesis of this compound, based on general findings for pyrazole synthesis.

Advanced Computational Design for Property Optimization

Computational chemistry is poised to play a pivotal role in the future development of this compound derivatives. eurasianjournals.com Techniques such as Density Functional Theory (DFT) and Quantitative Structure-Activity Relationship (QSAR) modeling can be employed to predict and optimize the physicochemical and biological properties of new analogues. eurasianjournals.comnih.gov

By modeling the electronic structure of this compound, researchers can gain insights into its reactivity, stability, and potential interactions with biological targets. nih.govmdpi.comnih.gov For instance, DFT calculations can help in understanding the influence of the chloro and iodo substituents on the electron distribution within the pyrazole ring, which is crucial for designing molecules with enhanced biological activity or specific material properties. nih.gov

QSAR studies could be used to build predictive models for the anti-cancer or other biological activities of a library of derivatives based on this scaffold. nih.gov This would enable the rational design of new compounds with improved potency and selectivity, thereby accelerating the drug discovery process.

The following table outlines potential computational approaches and their projected applications for optimizing derivatives of this compound.

| Computational Method | Application for Derivative Design | Predicted Outcome |

| Density Functional Theory (DFT) | Elucidate electronic properties and reactivity of the core structure. | Understanding of substituent effects on molecular stability and interaction potential. nih.gov |

| Molecular Docking | Predict binding modes and affinities to specific biological targets (e.g., protein kinases). | Identification of key structural features for enhanced biological activity. mdpi.com |

| Quantitative Structure-Activity Relationship (QSAR) | Develop models correlating structural features with biological activity for a series of analogues. | Rational design of new derivatives with optimized potency and reduced off-target effects. nih.gov |

| Molecular Dynamics (MD) Simulations | Simulate the dynamic behavior of the molecule and its complexes with biological targets. | Insight into the stability of ligand-receptor interactions over time. |

This table illustrates hypothetical applications of computational methods to guide the optimization of this compound derivatives.

Novel Applications in Nanotechnology and Smart Materials

The unique electronic and structural features of this compound, particularly the presence of a heavy iodine atom, open up possibilities for its use in nanotechnology and the development of smart materials. nih.gov

Nanotechnology: Iodinated compounds are known for their high X-ray attenuation properties, making them suitable as contrast agents in medical imaging. nih.gov There is potential to incorporate this compound into nanoplatforms, such as iodine nanoparticles, for targeted cancer therapy and diagnostics (theranostics). nih.govkashanu.ac.ir These nanoparticles could be designed to accumulate in tumor tissues, enhancing the efficacy of radiotherapy while providing clear imaging. nih.gov

Smart Materials: The pyrazole scaffold is a component in various functional materials. The specific substitution pattern of this compound could be exploited in the design of photoresponsive or chemoresponsive materials. The carbon-iodine bond provides a site for further functionalization through cross-coupling reactions, allowing for the covalent attachment of this molecule to polymer backbones or surfaces to create materials with tunable properties.

Discovery of Underexplored Biological Targets and Modalities

While pyrazole derivatives are known to exhibit a wide range of biological activities, there remains significant potential for discovering novel therapeutic applications for this compound. researchgate.netnih.govnih.govnih.govorientjchem.org Future research could focus on screening this compound and its derivatives against a broader array of biological targets.

Phenotypic screening and target deconvolution approaches could reveal unexpected activities against diseases beyond the current focus. For example, exploring its effects on neurodegenerative disorders, metabolic diseases, or as an anti-parasitic agent could yield promising results. mdpi.com The unique combination of a halogenated phenyl ring and an iodinated pyrazole core may lead to interactions with less-explored biological pathways.

Furthermore, the development of multi-target agents is a growing area in drug discovery. ekb.eg Given the diverse activities of pyrazoles, this compound could serve as a foundational structure for designing single molecules that modulate multiple targets involved in complex diseases like cancer.

Synergistic Research Across Chemistry, Materials Science, and Chemical Biology

The most significant future advancements for this compound will likely arise from synergistic research that bridges traditional disciplinary boundaries. The integration of expertise from synthetic chemistry, materials science, and chemical biology will be crucial for translating the fundamental properties of this molecule into practical applications.

For instance, synthetic chemists can develop more efficient and sustainable routes to produce the compound and its derivatives. researchgate.netthieme-connect.com Materials scientists can then explore the incorporation of these molecules into novel functional materials and nanodevices. nih.gov Concurrently, chemical biologists can investigate the interactions of these new materials and molecules with biological systems, identifying new therapeutic targets and diagnostic possibilities. researchgate.net This interdisciplinary approach will foster a holistic understanding of this compound and accelerate its journey from a laboratory chemical to a valuable component in advanced technologies and medicines.

Q & A

Q. Key Parameters for Yield Optimization

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 80–100°C | ↑↑ (critical for iodine activation) |

| Solvent | DMF or DCM | ↑ (polar aprotic solvents enhance reactivity) |

| Catalyst | Pd(OAc)₂/XPhos (for coupling) | ↑↑ (enables C–I bond formation) |

| Reaction Time | 12–24 hours | Plateau after 18 hours |

How can contradictory spectral data (e.g., NMR vs. X-ray) be resolved during structural confirmation?

Advanced Research Question

Discrepancies between NMR (e.g., unexpected coupling patterns) and X-ray crystallography data often arise from dynamic effects (e.g., tautomerism) or crystal packing forces. To resolve this:

Validate NMR assignments using 2D techniques (HSQC, HMBC) to confirm connectivity .

Re-refine X-ray data with SHELXL (e.g., check for disorder or partial occupancy ).

Compare computational models (DFT-optimized geometries) with experimental data to identify conformational flexibility .

Example Case

In a study of 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, NMR suggested planar geometry, but X-ray revealed a slight twist (5° dihedral angle). DFT simulations confirmed the twist was energetically favorable, reconciling the data .

What safety protocols are critical for handling halogenated pyrazoles like this compound?

Basic Research Question

Key precautions include:

Q. Hazard Mitigation Table

| Hazard | Mitigation Strategy | Reference |

|---|---|---|

| Skin Irritation | Immediate washing with soap/water | |

| Oxidative Degradation | Store at –20°C under inert gas |

How can regioselectivity challenges in pyrazole iodination be addressed?

Advanced Research Question

Regioselectivity at the 4-position is influenced by electronic and steric factors. Strategies include:

Directing Groups : Introduce electron-withdrawing groups (e.g., –NO₂) at the 3-position to activate the 4-position for electrophilic iodination .

Metal-Mediated Coupling : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with pre-iodinated fragments to bypass competing pathways .

Case Study

In the synthesis of N-(3-Chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine, regioselective iodination was achieved using Boc-protection to block competing N–H reactivity, yielding 88% purity .

What biological activities are reported for structurally analogous pyrazole derivatives?

Basic Research Question

Pyrazole analogs exhibit diverse bioactivities:

Q. Reported Activities (Selected Examples)

| Compound | Activity | Mechanism | Reference |

|---|---|---|---|

| 5-(4-Chlorophenyl)-1H-pyrazole | Antiviral (IC₅₀ = 2.1 µM) | RNA polymerase inhibition | |

| 3-(4-Bromophenyl)-1-phenyl-pyrazole | Antitumor (EC₅₀ = 5.8 µM) | Apoptosis induction |

How can computational modeling aid in predicting the reactivity of this compound?

Advanced Research Question

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can:

Predict reaction pathways : Identify transition states for iodination or coupling reactions.

Optimize substituent effects : Calculate Fukui indices to map electrophilic/nucleophilic sites .

Validate spectral data : Simulate NMR shifts to confirm assignments .

Q. Example Workflow

Geometry optimization of the pyrazole core.

Calculation of electrostatic potential surfaces to identify reactive sites.

Comparison of theoretical vs. experimental IR/NMR spectra.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products